molecular formula C20H13BrFNO3S3 B11446089 4-[(4-Bromophenyl)sulfonyl]-5-[(4-fluorobenzyl)sulfanyl]-2-(thiophen-2-yl)-1,3-oxazole

4-[(4-Bromophenyl)sulfonyl]-5-[(4-fluorobenzyl)sulfanyl]-2-(thiophen-2-yl)-1,3-oxazole

Cat. No.: B11446089
M. Wt: 510.4 g/mol
InChI Key: WSISSVDOLZGDTB-UHFFFAOYSA-N
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Description

4-(4-BROMOBENZENESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)-1,3-OXAZOLE is a complex organic compound that features a combination of bromobenzenesulfonyl, fluorophenylmethylsulfanyl, thiophenyl, and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOBENZENESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)-1,3-OXAZOLE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as 4-bromobenzenesulfonyl chloride and 4-fluorophenylmethyl sulfide. These intermediates are then subjected to various reaction conditions, including nucleophilic substitution and cyclization, to form the final oxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-BROMOBENZENESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)-1,3-OXAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to sulfides.

    Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while nucleophilic substitution can introduce new functional groups into the molecule.

Scientific Research Applications

4-(4-BROMOBENZENESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)-1,3-OXAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-BROMOBENZENESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)-1,3-OXAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobenzenesulfonyl chloride
  • 4-Fluorophenylmethyl sulfide
  • Thiophene derivatives
  • Oxazole derivatives

Uniqueness

What sets 4-(4-BROMOBENZENESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)-1,3-OXAZOLE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over simpler analogs in terms of reactivity and specificity.

Properties

Molecular Formula

C20H13BrFNO3S3

Molecular Weight

510.4 g/mol

IUPAC Name

4-(4-bromophenyl)sulfonyl-5-[(4-fluorophenyl)methylsulfanyl]-2-thiophen-2-yl-1,3-oxazole

InChI

InChI=1S/C20H13BrFNO3S3/c21-14-5-9-16(10-6-14)29(24,25)19-20(26-18(23-19)17-2-1-11-27-17)28-12-13-3-7-15(22)8-4-13/h1-11H,12H2

InChI Key

WSISSVDOLZGDTB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(O2)SCC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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